molecular formula C7H9IN2O B11792256 5-Iodo-6-propylpyrimidin-4(3H)-one CAS No. 141602-40-6

5-Iodo-6-propylpyrimidin-4(3H)-one

Cat. No.: B11792256
CAS No.: 141602-40-6
M. Wt: 264.06 g/mol
InChI Key: HSMVYUGQKGENLY-UHFFFAOYSA-N
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Description

5-Iodo-6-propylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of iodine and propyl groups in this compound makes it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-propylpyrimidin-4(3H)-one typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 6-propylpyrimidin-4(3H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of 6-propylpyrimidin-4(3H)-one.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include 5-azido-6-propylpyrimidin-4(3H)-one, 5-thiocyanato-6-propylpyrimidin-4(3H)-one, and 5-methoxy-6-propylpyrimidin-4(3H)-one.

    Oxidation Reactions: The major product is this compound N-oxide.

    Reduction Reactions: The major product is 6-propylpyrimidin-4(3H)-one.

Scientific Research Applications

5-Iodo-6-propylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, including DNA and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding with nucleophilic sites on proteins and nucleic acids, potentially altering their function. The propyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-6-methylpyrimidin-4(3H)-one
  • 5-Iodo-6-ethylpyrimidin-4(3H)-one
  • 5-Iodo-6-butylpyrimidin-4(3H)-one

Comparison

Compared to its analogs, 5-Iodo-6-propylpyrimidin-4(3H)-one has a unique combination of iodine and propyl groups, which may confer distinct chemical reactivity and biological activity. The propyl group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its bioavailability and interaction with biological targets.

Properties

CAS No.

141602-40-6

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

5-iodo-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H9IN2O/c1-2-3-5-6(8)7(11)10-4-9-5/h4H,2-3H2,1H3,(H,9,10,11)

InChI Key

HSMVYUGQKGENLY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)NC=N1)I

Origin of Product

United States

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